An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluorophenyl)cyclopentylmethylamine HCl
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluorophenyl)cyclopentylmethylamine HCl
Foreword: A Roadmap for the Researcher
This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride (HCl). In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental characteristics is paramount. It informs everything from synthetic route optimization and formulation design to analytical method development and stability testing. This document is structured to guide researchers, scientists, and drug development professionals through the critical aspects of this compound, moving from its basic identity to the methodologies required for its robust characterization. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes established scientific principles and analytical strategies applicable to analogous fluorinated phenylalkylamines. It is designed not as a static data sheet, but as a dynamic framework for investigation.
Molecular Identity and Structural Elucidation
1-(2-Fluorophenyl)cyclopentylmethylamine HCl is a primary amine hydrochloride salt. The structure features a cyclopentane ring, a fluorophenyl group, and a methylamine side chain. The presence of the fluorine atom on the phenyl ring is a key feature, influencing the molecule's electronic properties, lipophilicity, and metabolic stability.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| Chemical Name | 1-(2-Fluorophenyl)cyclopentylmethylamine hydrochloride | - |
| Synonym(s) | [1-(2-fluorophenyl)cyclopentyl]methanamine hydrochloride | [1] |
| CAS Number | 1365273-00-2 | [1] |
| Molecular Formula | C₁₂H₁₇ClFN | [1] |
| Molecular Weight | 229.72 g/mol | [1] |
| Chemical Structure | ![]() | - |
Rationale for Structural Characterization
Unambiguous confirmation of the chemical structure is the bedrock of any scientific investigation into a compound. For 1-(2-Fluorophenyl)cyclopentylmethylamine HCl, a combination of spectroscopic techniques is essential for its complete elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. The presence of fluorine allows for ¹⁹F NMR, which can provide valuable information about the electronic environment of the fluorine atom and confirm its position on the phenyl ring.
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Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.
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Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the amine N-H bonds, aromatic C-H bonds, and the C-F bond would be expected.
Synthesis and Purification: A Plausible Pathway
Caption: A plausible synthetic workflow for 1-(2-Fluorophenyl)cyclopentylmethylamine HCl.
Experimental Protocol: Synthesis and Purification
The following is a generalized protocol that would require optimization for the specific synthesis of 1-(2-Fluorophenyl)cyclopentylmethylamine HCl.
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Synthesis of the Ketone Intermediate: To a solution of 2-fluorobenzonitrile in an appropriate anhydrous solvent (e.g., THF), add cyclopentylmagnesium bromide dropwise at a controlled temperature (e.g., 0 °C). The reaction is then quenched, and the resulting ketone is isolated and purified.
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Reductive Amination: The ketone intermediate is subjected to reductive amination. This can be achieved through various methods, such as reaction with ammonia in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation.
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Purification of the Free Base: The resulting free base amine is purified using techniques like column chromatography or distillation.
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Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt.
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Final Purification: The precipitated salt is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Physicochemical Properties and Their Significance
The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior.
Table 2: Predicted and Expected Physicochemical Properties
| Property | Predicted/Expected Value | Significance in Drug Development |
| Physical State | White to off-white solid | Influences handling, storage, and formulation. |
| Melting Point (°C) | Not available; expected to be a crystalline solid with a defined melting point. | Indicator of purity; affects stability and formulation. |
| Solubility | Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol). | Crucial for formulation, dissolution, and bioavailability. |
| pKa | Not available; expected to be in the range of 9-10 for the primary amine. | Governs the ionization state at physiological pH, impacting absorption, distribution, and receptor binding. |
| LogP (Octanol/Water Partition Coefficient) | Predicted XlogP3: 2.4 | A measure of lipophilicity, which influences membrane permeability and distribution. |
Determination of Key Physicochemical Parameters
A robust understanding of a compound's solubility in various media is fundamental. A standard shake-flask method can be employed.
Caption: A standard workflow for determining the equilibrium solubility of a compound.
The pKa of the primary amine is a critical parameter. Potentiometric titration is a classic and reliable method for its determination.
Experimental Protocol: Potentiometric pKa Determination
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Sample Preparation: Prepare a solution of 1-(2-Fluorophenyl)cyclopentylmethylamine HCl of known concentration in water or a co-solvent system if solubility is limited.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Analytical Methodologies for Quality Control
Robust analytical methods are essential for ensuring the purity and identity of the compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a standard approach for the analysis of this type of compound.
Table 3: A Representative HPLC Method
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. | The organic modifier (acetonitrile) controls the retention, and the acidic additive improves peak shape for the amine. |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical separations. |
| Detection | UV at a suitable wavelength (e.g., 254 nm) | The phenyl ring provides a chromophore for UV detection. |
| Column Temperature | 25-30 °C | Ensures reproducible retention times. |
Stability and Storage
The stability of a drug substance is a critical quality attribute. While specific stability data for 1-(2-Fluorophenyl)cyclopentylmethylamine HCl is not available, general considerations for fluorinated phenylalkylamines apply.
Potential Degradation Pathways
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Oxidation: The amine group can be susceptible to oxidation.
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Photostability: Aromatic compounds can be light-sensitive.
Recommended Storage Conditions
Based on the general properties of similar compounds, the following storage conditions are recommended:
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Temperature: Store at controlled room temperature or refrigerated (2-8 °C) for long-term storage.
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Light: Protect from light.
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Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Forced Degradation Studies
To understand the intrinsic stability of the molecule, forced degradation studies should be performed under various stress conditions as per ICH guidelines.[2]
Caption: A workflow for conducting forced degradation studies.
Conclusion: A Foundation for Further Research
This technical guide has outlined the key physicochemical properties of 1-(2-Fluorophenyl)cyclopentylmethylamine HCl and the established methodologies for their investigation. While a lack of extensive public data necessitates a predictive and methodological approach, the principles and protocols described herein provide a solid foundation for any researcher or drug development professional working with this compound. A thorough experimental characterization, guided by the frameworks presented, will be crucial for advancing its scientific understanding and potential applications.
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